

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Cat. No.: B104661

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone**: Core Properties and Applications

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is an organic compound of significant interest in medicinal chemistry and pharmaceutical development.^[1] Structurally, it is characterized by a piperidine ring functionalized with an acetyl group on the nitrogen atom and a 2,4-difluorobenzoyl group at the 4-position.^[1] This compound is primarily recognized as a key intermediate in the synthesis of Risperidone, an atypical antipsychotic medication.^{[2][3]} Its chemical architecture, featuring a difluorobenzoyl moiety and a piperidine core, makes it a valuable precursor for creating pharmacologically active molecules.^{[1][4]} This guide provides a detailed overview of its fundamental properties, synthesis, and analytical characterization for researchers and professionals in drug development.

Physicochemical and Structural Properties

The basic properties of a compound are critical for its handling, formulation, and synthesis scale-up. **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone** is typically a solid at room temperature and is soluble in common organic solvents like chloroform, ethanol, and dimethyl sulfoxide.^[4] The presence of two fluorine atoms can enhance its lipophilicity and influence its electronic properties and metabolic stability, which are desirable traits in drug candidates.^[1]

A summary of its core physicochemical data is presented below.

Property	Value	Source(s)
CAS Number	84162-82-3	[4] [5] [6]
Molecular Formula	C ₁₄ H ₁₅ F ₂ NO ₂	[5] [6]
Molecular Weight	267.27 g/mol	[5]
IUPAC Name	1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone	[5] [6]
Appearance	Solid / Powder	[1] [4]
Melting Point	94-98 °C	[4]
Boiling Point	408.1 ± 45.0 °C (at 760 mmHg)	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
Solubility	Soluble in chloroform, ethanol, and DMSO	[4]
pKa (Predicted)	-1.67 ± 0.40	[4]
InChI Key	UGPWQEIGJWVJDR-UHFFFAOYSA-N	[5]
SMILES	CC(=O)N1CCC(CC1)C(=O)c2ccc(F)cc2F	[2] [6]

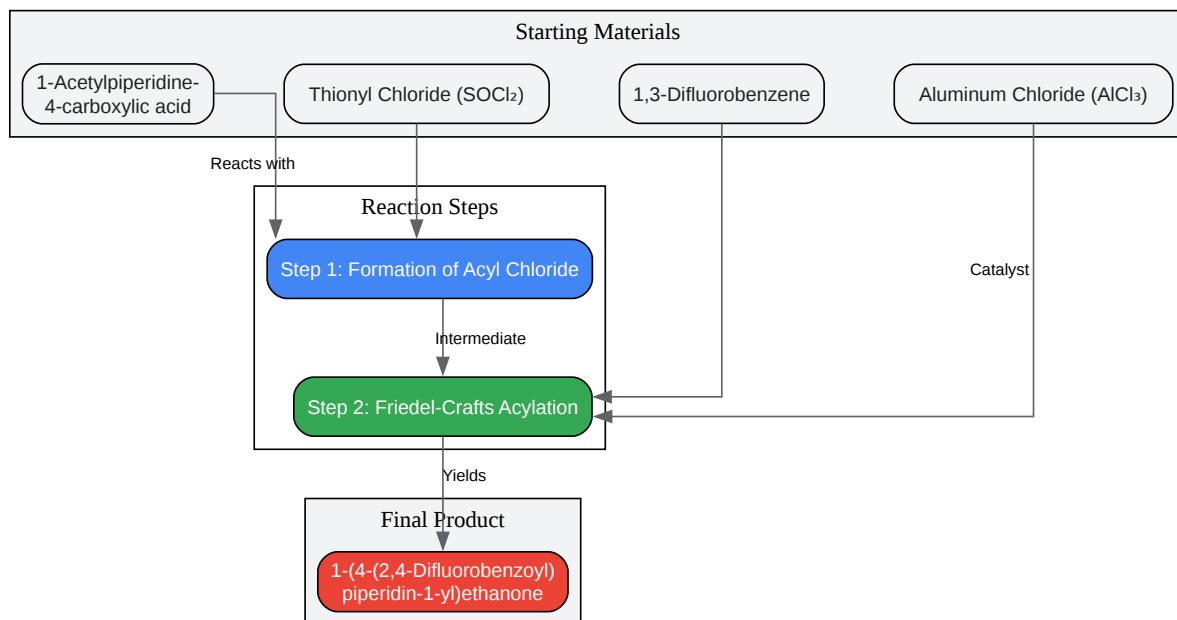
Synthesis and Mechanistic Rationale

The synthesis of **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone** is a multi-step process. A common and efficient pathway involves the protection of the piperidine nitrogen, followed by a Friedel-Crafts acylation, and subsequent deprotection and re-acetylation. A patented method highlights a pathway starting from isonipecotic acid.[\[7\]](#)

However, a more direct conceptual synthesis involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a protected piperidine derivative. The initial protection of the piperidine nitrogen, typically with an acetyl group, is crucial. This step deactivates the nitrogen, preventing it from reacting with the Lewis acid catalyst (e.g., AlCl_3) used in the Friedel-Crafts reaction. The acetyl group serves as a stable protecting group under the reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation Pathway

- Step 1: Preparation of the Acyl Chloride. 1-Acetyl piperidine-4-carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl_2) to form the corresponding acyl chloride. This conversion is essential to create a highly reactive electrophile for the subsequent acylation step.
- Step 2: Friedel-Crafts Acylation. The prepared 1-acetyl piperidine-4-carbonyl chloride is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3).^[7] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich difluorobenzene ring to form the ketone.
- Step 3: Work-up and Purification. The reaction is quenched, typically with ice water, to decompose the aluminum chloride complex. The crude product is then extracted using an organic solvent (e.g., methylene chloride), dried, and purified, often through column chromatography or recrystallization, to yield the final compound.^[8]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone**.

Analytical Characterization

To confirm the identity and purity of **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone**, several analytical techniques are employed. Spectroscopic methods are fundamental for structural elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to confirm the molecular structure.[8][9] The proton NMR spectrum provides information on the number and environment of hydrogen atoms, while the carbon NMR spectrum details the carbon framework.

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[6]
- Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound, often achieving purity levels greater than 98%. [4]

Applications in Drug Development

The primary and most well-documented application of this compound is its role as a precursor in pharmaceutical manufacturing.

- Intermediate for Risperidone: It is a key starting material or intermediate in the synthesis of Risperidone.[2][3][6] Risperidone is an important antipsychotic drug used to treat schizophrenia and bipolar disorder. The structural core of **1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone** is incorporated into the final, more complex structure of Risperidone.
- Research Chemical: Beyond its role in Risperidone synthesis, it serves as a valuable chemical reagent for synthesizing novel compounds with potential pharmacological activity, particularly those targeting the 5-HT2 receptors.[10] Its structure makes it a versatile building block for creating new piperidine-based therapeutic agents.[4][10]

Safety and Handling

Comprehensive safety and toxicological data for **1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone** have not been fully established.[4] Therefore, standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to prevent direct contact with the skin and eyes.[4] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[4] In case of accidental exposure or ingestion, immediate medical attention is advised.[4]

Conclusion

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a functionally significant organic molecule with well-defined physicochemical properties. Its primary importance lies in its role as

a crucial intermediate in the synthesis of the antipsychotic drug Risperidone. The established synthetic routes, grounded in fundamental reactions like Friedel-Crafts acylation, and the available analytical methods for its characterization, make it a readily accessible compound for pharmaceutical research and development. Its utility as a building block for novel therapeutics continues to make it a compound of interest for medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 84162-82-3: Ethanone,1-[4-(2,4-difluorobenzoyl)-1-pipe... [cymitquimica.com]
- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 4. biosynce.com [biosynce.com]
- 5. americanelements.com [americanelements.com]
- 6. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 7. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one(84162-82-3) 1H NMR spectrum [chemicalbook.com]
- 10. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]
- To cite this document: BenchChem. [1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104661#1-4-2-4-difluorobenzoyl-piperidin-1-yl-ethanone-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com